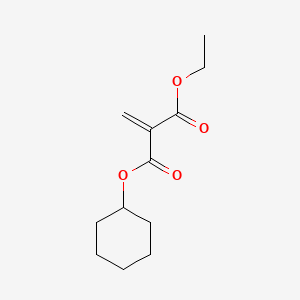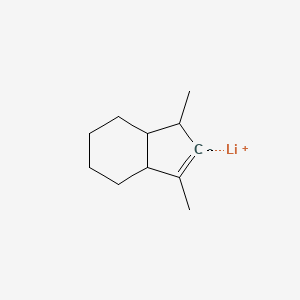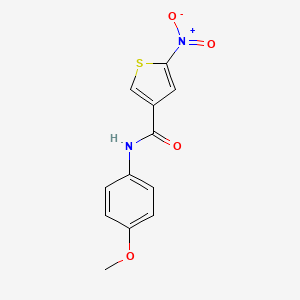![molecular formula C17H13NO2 B15163109 1,5-Azulenedione, 3-[(4-methylphenyl)amino]- CAS No. 161467-17-0](/img/structure/B15163109.png)
1,5-Azulenedione, 3-[(4-methylphenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Azulenedione, 3-[(4-methylphenyl)amino]- is a chemical compound that belongs to the class of azulene derivatives Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which is unusual for hydrocarbons
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Azulenedione, 3-[(4-methylphenyl)amino]- typically involves the reaction of azulene derivatives with appropriate amines. One common method includes the condensation of azulene-1,5-dione with 4-methylaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,5-Azulenedione, 3-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while substitution reactions can introduce various functional groups to the amino moiety.
科学的研究の応用
1,5-Azulenedione, 3-[(4-methylphenyl)amino]- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 1,5-Azulenedione, 3-[(4-methylphenyl)amino]- involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.
類似化合物との比較
Similar Compounds
1,5-Azulenedione: The parent compound without the amino substitution.
3-[(4-methylphenyl)amino]azulene: A similar compound with a different substitution pattern.
Azulene derivatives: Various derivatives with different functional groups attached to the azulene core.
Uniqueness
1,5-Azulenedione, 3-[(4-methylphenyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other azulene derivatives may not be suitable.
特性
CAS番号 |
161467-17-0 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC名 |
3-(4-methylanilino)azulene-1,5-dione |
InChI |
InChI=1S/C17H13NO2/c1-11-5-7-12(8-6-11)18-16-10-17(20)14-4-2-3-13(19)9-15(14)16/h2-10,18H,1H3 |
InChIキー |
MYDZCUIJLGAFHG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC(=O)C=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
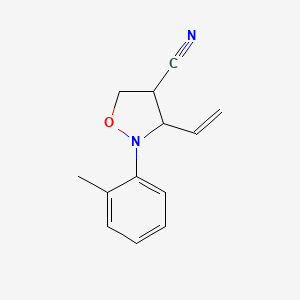
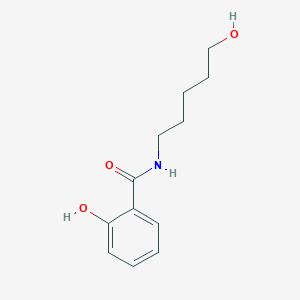
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
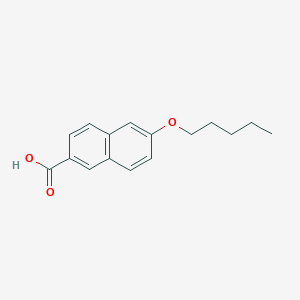
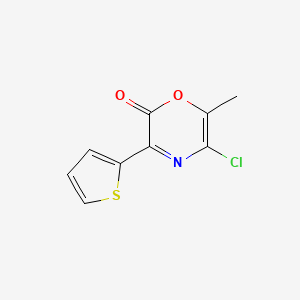
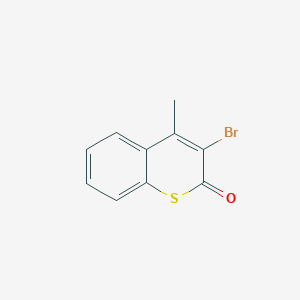

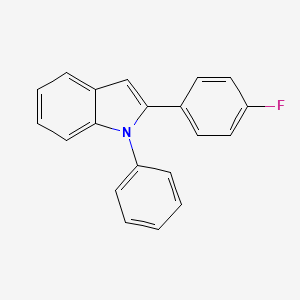
![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
